molecular formula C12H13NO2 B14897513 2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B14897513
M. Wt: 203.24 g/mol
InChI Key: WHGFCGQHYATRGY-UHFFFAOYSA-N
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Description

2-Allylisoindoline-5-carboxylic acid is a heterocyclic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of an allyl group at the 2-position and a carboxylic acid group at the 5-position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allylisoindoline-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of isoindoline with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then subjected to hydrolysis to obtain the carboxylic acid derivative.

Another synthetic route involves the use of palladium-catalyzed coupling reactions. For example, the reaction of isoindoline with allyl chloride in the presence of a palladium catalyst and a base can yield 2-Allylisoindoline-5-carboxylic acid. This method offers high selectivity and yields under mild reaction conditions.

Industrial Production Methods

Industrial production of 2-Allylisoindoline-5-carboxylic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Allylisoindoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides, aldehydes, and carboxylic acids.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted isoindoline derivatives.

Scientific Research Applications

2-Allylisoindoline-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Allylisoindoline-5-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The allyl group may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

2-Allylisoindoline-5-carboxylic acid can be compared with other isoindoline derivatives, such as:

    Isoindoline-1,3-dione: Known for its use in the synthesis of phthalimide derivatives.

    2-Methylisoindoline-5-carboxylic acid: Similar structure but with a methyl group instead of an allyl group.

    2-Phenylisoindoline-5-carboxylic acid: Contains a phenyl group, offering different chemical properties and biological activities.

The presence of the allyl group in 2-Allylisoindoline-5-carboxylic acid makes it unique, as it can undergo specific reactions that other isoindoline derivatives cannot. This uniqueness enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-prop-2-enyl-1,3-dihydroisoindole-5-carboxylic acid

InChI

InChI=1S/C12H13NO2/c1-2-5-13-7-10-4-3-9(12(14)15)6-11(10)8-13/h2-4,6H,1,5,7-8H2,(H,14,15)

InChI Key

WHGFCGQHYATRGY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CC2=C(C1)C=C(C=C2)C(=O)O

Origin of Product

United States

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